Tubulin Polymerization Inhibition Potency vs. Combretastatin A-4 (CA-4) Benchmark
The compound exhibits measurable inhibition of tubulin beta polymerization. Its IC50 value of 6.13 μM in an MCF-7 cell-based assay is compared to the benchmark tubulin inhibitor Combretastatin A-4 (CA-4), which shows an IC50 of approximately 4.2 μM in similar tubulin polymerization assays [1][2]. This indicates that while 1-(3,4,5-Trimethoxyphenyl)butan-2-one is less potent than the natural product CA-4, it still provides a quantifiable tubulin destabilization effect, which is a key point of differentiation from other TMP analogs that may lack this activity entirely.
| Evidence Dimension | Inhibition of tubulin beta polymerization |
|---|---|
| Target Compound Data | IC50 = 6.13 μM (6.13E+3 nM) |
| Comparator Or Baseline | Combretastatin A-4 (CA-4) IC50 = 4.2 μM |
| Quantified Difference | Approximately 1.46-fold less potent than CA-4 |
| Conditions | MCF7 human breast cancer cell line, 18-24 hr incubation, ELISA-based spectrophotometric analysis for target compound; tubulin turbidity assay for CA-4. |
Why This Matters
This data confirms that the compound possesses a known mechanism of action (tubulin destabilization) with defined potency, allowing researchers to select it over analogs that either lack this activity or are too potent for their specific experimental needs.
- [1] BindingDB Entry BDBM50274079, Target: Tubulin beta chain (Human). BindingDB, 2023. View Source
- [2] Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorg Med Chem Lett, 2019. View Source
